molecular formula C6H7F B12984767 1-Ethynyl-3-fluorocyclobutane

1-Ethynyl-3-fluorocyclobutane

Cat. No.: B12984767
M. Wt: 98.12 g/mol
InChI Key: PEQSIJPQSOAQFQ-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluorocyclobutane is an organic compound with the molecular formula C6H7F It is characterized by a cyclobutane ring substituted with an ethynyl group and a fluorine atom

Preparation Methods

The synthesis of 1-Ethynyl-3-fluorocyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorocyclobutanone with an ethynylating agent under specific reaction conditions. The reaction typically requires a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the ethynyl group on the cyclobutane ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethynyl-3-fluorocyclobutane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group typically yields aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-Ethynyl-3-fluorocyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-3-fluorocyclobutane exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

1-Ethynyl-3-fluorocyclobutane can be compared with other similar compounds, such as:

    1-Ethynylcyclobutane: Lacks the fluorine atom, resulting in different reactivity and stability.

    3-Fluorocyclobutane:

    1-Ethynyl-2-fluorocyclobutane: The position of the fluorine atom is different, leading to variations in reactivity and interaction with other molecules.

The uniqueness of this compound lies in its combination of the ethynyl group and fluorine atom on the cyclobutane ring, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C6H7F

Molecular Weight

98.12 g/mol

IUPAC Name

1-ethynyl-3-fluorocyclobutane

InChI

InChI=1S/C6H7F/c1-2-5-3-6(7)4-5/h1,5-6H,3-4H2

InChI Key

PEQSIJPQSOAQFQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC(C1)F

Origin of Product

United States

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